![molecular formula C9H17ClO2 B1606602 Chloromethyl octanoate CAS No. 61413-70-5](/img/structure/B1606602.png)
Chloromethyl octanoate
Overview
Description
Chloromethyl octanoate is a chemical compound with the linear formula C9H17ClO2 . It has a molecular weight of 192.688 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The Chloromethyl octanoate molecule contains a total of 28 bond(s). There are 11 non-H bond(s), 1 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), and 1 ester(s) (aliphatic) .Physical And Chemical Properties Analysis
Chloromethyl octanoate has a molecular weight of 192.68 . Other physical and chemical properties such as heat capacity, dynamic viscosity, Gibbs free energy of formation, enthalpy of fusion, enthalpy of vaporization, water solubility, octanol/water partition coefficient, critical pressure, and critical temperature can be calculated using various methods .Scientific Research Applications
Polymer Synthesis and Modification
Chloromethyl octanoate has found applications in the synthesis and modification of polymers. For example, in the study of star-shaped poly(ɛ-caprolactone) with a polyhedral oligomeric silsesquioxane (POSS) core, chloromethyl groups were used to modify the POSS, which was then used to initiate the synthesis of the star-shaped polymer. This process, catalyzed by Stannous (II) octanoate, resulted in polymers with enhanced melting temperatures and altered crystallization kinetics, indicating the potential of chloromethyl octanoate in polymer chemistry (Liu, Yang, Zhang, & Zheng, 2006).
Analytical Chemistry
In analytical chemistry, chloromethyl octanoate derivatives have been utilized in novel extraction methods. A study demonstrated the use of octanoic acid, a medium-chain carboxylic acid related to chloromethyl octanoate, in a homogeneous liquid-phase microextraction method. This method efficiently extracted chlorophenols from water samples, showcasing the relevance of chloromethyl octanoate derivatives in developing efficient extraction techniques for environmental analysis (Ebrahimpour, Yamini, & Esrafili, 2013).
Material Science
In material science, compounds similar to chloromethyl octanoate have been used to create innovative materials. For instance, conjugated polymer nano-ellipsoids assembled with octanoic acid showcased enhanced photothermal and antibacterial properties. This suggests that derivatives of chloromethyl octanoate can play a significant role in creating multifunctional materials for various applications, including thermal storage and antibacterial coatings (Lee, Shin, Yoo, Oh, & Park, 2018).
Environmental and Ecological Research
Chloromethyl octanoate derivatives have been studied for their environmental and ecological implications. For example, a study on octanoate's role in mitigating dietary soybean oil-induced intestinal damage in large yellow croaker fish suggested its utility in addressing oxidative stress and microbial dysbiosis in aquatic organisms (Zhang, Tang, Fang, Cui, Xu, Liu, Chi, Tan, Mai, & Ai, 2022).
properties
IUPAC Name |
chloromethyl octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-4-5-6-7-9(11)12-8-10/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCUJOMLYAQHDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335452 | |
Record name | Chloromethyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl octanoate | |
CAS RN |
61413-70-5 | |
Record name | Chloromethyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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